PERK Enzymatic Inhibition Potency: Target Compound vs. GSK2656157 and GSK2606414
Direct PERK enzymatic IC₅₀ data for the target compound have not been publicly disclosed. The well-characterized PERK inhibitor GSK2656157 exhibits an IC₅₀ of 0.9 nM in cell-free assays with >500-fold selectivity over 300 kinases, while GSK2606414, a first-generation PERK inhibitor, shows an IC₅₀ of <1 nM in biochemical assays but limited selectivity and poor CNS penetration [1][2]. The target compound, by virtue of its 3-chloropyridin-4-yloxy substitution and imidazolidin-2-one core, belongs to a later-generation scaffold designed to address the selectivity and pharmacokinetic limitations of earlier inhibitors [3]. Without direct head-to-head data, users must independently verify the target compound's PERK IC₅₀ and selectivity profile before substituting it for literature-characterized tool compounds.
| Evidence Dimension | PERK enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available; class-design expectation based on patent SAR |
| Comparator Or Baseline | GSK2656157: IC₅₀ = 0.9 nM (cell-free PERK assay); GSK2606414: IC₅₀ < 1 nM (biochemical assay) |
| Quantified Difference | Quantitative difference not calculable — target compound IC₅₀ is unpublished |
| Conditions | Cell-free PERK enzymatic assays (GSK2656157, GSK2606414); assay context for target compound is unknown |
Why This Matters
The absence of peer-reviewed IC₅₀ data for this specific compound mandates that procurement decisions be preceded by in-house potency validation against PERK, using GSK2656157 (IC₅₀ = 0.9 nM) as the reference standard [1].
- [1] Axten JM, Medina JR, Feng Y, et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). J Med Chem. 2012;55(16):7193-7207. View Source
- [2] Axten JM, Romeril SP, Shu A, et al. Discovery of GSK2656157: An optimized PERK inhibitor selected for preclinical development. ACS Med Chem Lett. 2013;4(10):964-968. View Source
- [3] US Patent Application 20180237441 A1. Substituted pyrrolidinone and imidazolidinone derivatives as PERK inhibitors. GlaxoSmithKline Intellectual Property (No. 2) Limited. Published 2018-08-23. View Source
